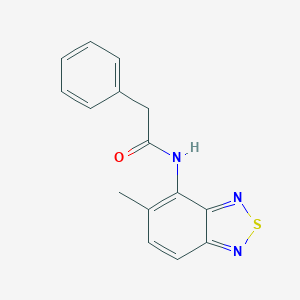
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine (MNPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MNPS is a piperazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine exerts its inhibitory activity on enzymes through various mechanisms. For example, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits PDE5 by binding to the active site of the enzyme and preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and vasodilation. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits CA by binding to the zinc ion in the active site of the enzyme, leading to the inhibition of the catalytic activity of the enzyme. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits AChE by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine, leading to increased levels of acetylcholine and enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to have various biochemical and physiological effects, depending on the enzyme targeted. For example, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to increase cGMP levels and enhance vasodilation, leading to the treatment of erectile dysfunction. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis, leading to the potential treatment of cancer. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to enhance cholinergic neurotransmission, leading to potential applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has several advantages for lab experiments, including its high potency and selectivity for various enzymes, its fluorescent properties for imaging applications, and its potential as a lead compound for drug discovery and development. However, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine also has limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties for clinical use.
Direcciones Futuras
There are several future directions for 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine research, including the optimization of its pharmacokinetic properties, the development of 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine-based fluorescent probes for imaging applications, and the exploration of its potential as a lead compound for drug discovery and development. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine may have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and erectile dysfunction. Overall, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has shown promising results in preclinical studies and warrants further investigation for its potential use in biomedical research.
Métodos De Síntesis
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine can be synthesized through various methods, including the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. Another method involves the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine in the presence of a palladium catalyst. The yield of 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), carbonic anhydrase (CA), and acetylcholinesterase (AChE). 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has also been shown to have antitumor activity against various cancer cell lines. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
Fórmula molecular |
C15H18N2O2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-methyl-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H18N2O2S/c1-16-9-11-17(12-10-16)20(18,19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3 |
Clave InChI |
SQNKUIRADNSUJC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)


![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)


![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)
![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)